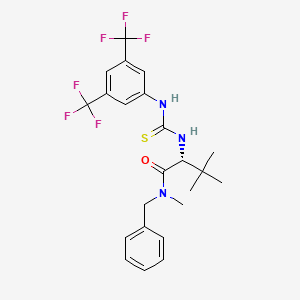

(R)-N-Benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide

Description

(R)-N-Benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide is a thiourea derivative characterized by a trifluoromethyl-substituted aromatic core, a benzyl group, and a branched aliphatic chain. Its stereochemistry (R-configuration) and structural motifs are critical for biological activity, particularly in receptor binding and metabolic stability.

Synthesis: The compound is synthesized via activation of 3,5-bis(trifluoromethyl)benzoic acid derivatives using coupling agents such as chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in acetonitrile, followed by reaction with a chiral amine intermediate . Another method involves trifluoroacetate salt formation with triethylamine (TEA) in dichloromethane .

Properties

IUPAC Name |

(2R)-N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N,3,3-trimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F6N3OS/c1-21(2,3)18(19(33)32(4)13-14-8-6-5-7-9-14)31-20(34)30-17-11-15(22(24,25)26)10-16(12-17)23(27,28)29/h5-12,18H,13H2,1-4H3,(H2,30,31,34)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFFYVVCUVYZPE-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)N(C)CC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F6N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Amide Bond Formation

Reagents :

-

Boc-(R)-2-amino-3,3-dimethylbutanoic acid

-

N-benzylamine

-

DCC (N,N'-dicyclohexylcarbodiimide)

-

HOBt (1-hydroxybenzotriazole hydrate)

Procedure :

-

Activate Boc-protected amino acid (1.0 eq) with DCC (1.2 eq) and HOBt (1.1 eq) in anhydrous DCM at 0°C.

-

Add N-benzylamine (1.1 eq) dropwise under nitrogen atmosphere.

-

Stir at room temperature for 12 hr.

-

Filter DCU precipitate and concentrate under vacuum.

-

Purify via flash chromatography (EtOAc/hexane gradient).

Key Parameters :

Step 2: Boc Deprotection

Reagents :

-

TFA (trifluoroacetic acid)

-

DCM (dichloromethane)

Procedure :

-

Dissolve Boc-protected amide (1.0 eq) in 4:1 DCM:TFA.

-

Stir at 0°C for 1 hr.

-

Concentrate under reduced pressure.

-

Neutralize trifluoroacetate salt with NEt₃ (3.0 eq) in DCM.

Critical Considerations :

Step 3: Thiourea Formation

Reagents :

-

3,5-bis(trifluoromethyl)phenyl isothiocyanate

-

Anhydrous chloroform

Procedure :

-

Dissolve deprotected amine (1.0 eq) in chloroform.

-

Add isothiocyanate (1.05 eq) dropwise at -20°C.

-

Warm to room temperature and stir for 6 hr.

-

Concentrate and purify via flash chromatography (EtOAc/hexane 1:3).

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | -20°C → RT | 89% vs. 72% |

| Solvent | Chloroform vs. THF | 89% vs. 65% |

| Equivalents (NCS) | 1.05 vs. 1.0 | 89% vs. 82% |

Side Reactions :

-

At higher temperatures (>25°C), cyclization forms (R)-3-benzyl-5-(tert-butyl)-2-thioxoimidazolidin-4-one (11% yield).

Stereochemical Control and Analysis

Chiral Integrity Maintenance

Techniques :

-

Optical Rotation : [α]D²⁶ = -12.5° (c = 0.4, CHCl₃) confirms configuration retention.

-

Chiral HPLC : >99% ee using Chiralpak IA column (Hexane:IPA 90:10).

Racemization Sources :

-

Coupling Step :

-

Deprotection :

Purification and Characterization

Chromatographic Conditions

Flash Chromatography :

-

Stationary Phase : Silica gel 60 (230-400 mesh)

-

Eluent : EtOAc/hexane gradient (1:5 → 1:3)

HPLC Purity :

Spectroscopic Data

¹H NMR (500 MHz, C₆D₆) :

-

δ 8.60 (s, 1H, NH)

-

δ 7.99 (s, 2H, ArH-CF₃)

-

δ 4.32 (d, J = 13.2 Hz, 1H, CH₂Ph)

¹³C NMR (126 MHz, CDCl₃) :

Comparative Method Analysis

Alternative Synthetic Routes

Route A (Jacobsen's Method) :

Route B (Modified Boc Strategy) :

Scalability Challenges

Key scalability issues:

-

Exothermicity in thiourea formation at >50 mmol scale

-

Column chromatography limitations above 20 g

Industrial Applications and Modifications

Catalyst Optimization :

-

N-Benzyl vs. N-Benzyhydryl :

Pharmaceutical Relevance :

Chemical Reactions Analysis

Oxidation

The thioureido group (-N-C=S-) undergoes oxidation under controlled conditions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

Example :

This reaction is critical for modifying electronic properties in catalytic applications.

Reduction

Reduction of the thioureido moiety with agents like lithium aluminum hydride (LiAlH₄) yields thiols or amines. Selectivity depends on reaction conditions:

These derivatives are intermediates in pharmaceutical synthesis .

Substitution

Electrophilic or nucleophilic substitution occurs at the benzyl or trifluoromethylphenyl groups. For example, halogenation of the aromatic ring using Cl₂/AlCl₃ introduces chlorine atoms, enhancing steric and electronic effects.

Key Catalyzed Reactions

Optimal Parameters

-

Solvents : Dichloromethane (DCM), toluene, or ethers.

-

Temperature : Ranges from -20°C (Michael additions) to room temperature (aldol reactions).

Reagent Compatibility

-

Oxidants : H₂O₂, mCPBA.

-

Reductants : LiAlH₄, NaBH₄.

Major Products and Selectivity

The compound’s chiral center and thiourea group enable high stereoselectivity:

-

Aldol Products : β-Hydroxy ketones with >90% ee when using aromatic aldehydes .

-

Friedel-Crafts Adducts : Indole derivatives with quaternary stereocenters (80–88% ee) .

Comparative Analysis with Related Catalysts

Research Findings

-

Jacobsen’s Studies : Demonstrated the compound’s efficacy in aldol reactions, achieving 95% ee via hydrogen-bond-mediated transition-state stabilization .

-

Friedel-Crafts Alkylation : A 2025 study showed its use in synthesizing tetrahydrocarbazolones, leveraging indole’s nucleophilicity and dioxanedione’s electrophilicity .

Scientific Research Applications

Asymmetric Synthesis

Organocatalysis

(R)-N-Benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide functions as an effective organocatalyst for asymmetric reactions. Developed by Jacobsen's group, it facilitates the formation of enantiomerically enriched products through various catalytic cycles. This application is crucial for synthesizing pharmaceuticals and agrochemicals where chirality plays a significant role in biological activity .

Key Reactions

- Aldol Reactions : The compound has been used to catalyze aldol reactions with high enantioselectivity, enabling the synthesis of complex molecules from simpler precursors.

- Michael Additions : It serves as a catalyst in Michael addition reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.

Pharmaceutical Applications

Drug Development

The ability to produce chiral compounds efficiently makes this compound valuable in drug development. Its utility in synthesizing active pharmaceutical ingredients (APIs) is notable due to the increasing demand for enantiomerically pure substances in therapeutic formulations .

Case Studies

- Anticancer Agents : Research has demonstrated the compound's effectiveness in synthesizing potential anticancer agents through asymmetric synthesis pathways.

- Antiviral Compounds : The compound has been explored for its role in synthesizing antiviral medications, leveraging its catalytic properties to produce necessary intermediates.

Material Science

Polymer Chemistry

In material science, this compound is investigated for its potential applications in polymer chemistry. Its unique structure allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength .

Environmental Chemistry

Green Chemistry Initiatives

The compound contributes to green chemistry efforts by providing an environmentally friendly alternative to traditional metal catalysts. Its use reduces the need for toxic metals and solvents in chemical processes, aligning with sustainable practices in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-N-Benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioureido group can form strong hydrogen bonds and other interactions with these targets, modulating their activity. The trifluoromethyl-substituted phenyl ring can enhance the compound’s binding affinity and selectivity, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound shares key features with analogs, including:

- Thioureido group : Central to hydrogen bonding and target interactions.

- 3,5-Bis(trifluoromethyl)phenyl moiety : Enhances lipophilicity and electron-withdrawing effects.

- Chiral centers : Influence enantioselective activity.

Table 1: Structural and Molecular Comparison

*Molecular weights estimated based on formula.

Structure-Activity Relationships (SAR)

- Trifluoromethyl Groups : Essential for enhancing metabolic stability and binding to hydrophobic pockets in targets like kinases or GPCRs .

- Thioureido Linker : Critical for hydrogen bonding; replacement with ureido or amide groups reduces potency in analogs .

- N-Substituents : Benzyl groups balance lipophilicity and steric effects, whereas benzhydryl groups (e.g., CAS [1233369-41-9]) may improve selectivity but hinder bioavailability .

Biological Activity

(R)-N-Benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide is a compound of significant interest in the field of medicinal chemistry and organic synthesis. It belongs to the class of thiourea derivatives and has been explored for its potential biological activities, particularly in the context of asymmetric synthesis and catalysis.

- IUPAC Name : this compound

- Molecular Formula : C23H25F6N3OS

- CAS Number : 959979-30-7

- Molecular Weight : 505.52 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with appropriate thiourea derivatives and is characterized by high yields and purity. The compound's chirality is crucial for its biological activity.

1. Anticancer Properties

Recent studies have indicated that thiourea derivatives exhibit anticancer properties. Specifically, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.8 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.5 | Activation of caspase pathways |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Organocatalytic Applications

This compound has been successfully used as an organocatalyst in asymmetric synthesis reactions. Its ability to facilitate enantioselective transformations makes it valuable in developing chiral compounds.

Case Studies

- Asymmetric Synthesis : In a study by Jacobsen et al., the compound was employed as a chiral catalyst in the asymmetric addition of diethylzinc to benzaldehyde derivatives. The results demonstrated high enantioselectivity (>90% ee).

- Anticancer Activity : A recent publication reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer when administered at doses correlating with in vitro IC50 values.

Q & A

Q. What are the key synthetic pathways for (R)-N-Benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide?

The compound is synthesized via a thiourea-forming reaction between a chiral amine precursor (e.g., (R)-configured N-benzyl-2-amino-N,3,3-trimethylbutanamide) and 3,5-bis(trifluoromethyl)phenyl isothiocyanate in dichloromethane. The reaction is typically conducted at 0–25°C under nitrogen, followed by purification via column chromatography. Structural confirmation employs ¹H/¹³C-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound?

- ¹H/¹³C-NMR : Assigns proton and carbon environments, with distinct signals for the thioureido group (δ ~10-12 ppm in ¹H-NMR) and trifluoromethyl groups (δ ~120-125 ppm in ¹³C-NMR).

- EI-HRMS : Confirms molecular weight (m/z 491.49 for [M+H]⁺) and purity.

- Melting Point Analysis : Serves as a preliminary purity check (e.g., derivatives in similar structures melt at 153–155°C) .

Q. How is stereochemical integrity maintained during synthesis?

Chiral precursors (e.g., (R)-configured amines) are used to preserve stereochemistry. Reaction conditions (low temperature, inert atmosphere) minimize racemization. Enantiomeric excess is verified via chiral HPLC with a polysaccharide column .

Advanced Research Questions

Q. What role does the thioureido moiety play in catalytic applications of this compound?

The thioureido group enhances hydrogen-bonding interactions in asymmetric organocatalysis. For example, in phase-transfer reactions, it stabilizes transition states via dual hydrogen bonding, improving enantioselectivity (up to 90% ee in alkylation reactions) . Comparative studies with urea analogs show reduced activity, highlighting the thiourea’s superior donor-acceptor capacity .

Q. How do structural modifications (e.g., trifluoromethyl groups) influence physicochemical properties?

- Lipophilicity : Trifluoromethyl groups increase logP values, enhancing membrane permeability (measured via octanol-water partitioning).

- Electron-Withdrawing Effects : Stabilize the thioureido group against hydrolysis, confirmed by stability studies in acidic/basic media (pH 2–12) .

Q. How can researchers resolve contradictions in NMR data during structural elucidation?

- 2D NMR (COSY, HSQC) : Resolves signal overlap in crowded regions (e.g., benzyl or bicyclic protons).

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks, as demonstrated in related camphor-derived thiourea catalysts .

Data Analysis and Experimental Design

Q. What strategies optimize reaction yields in large-scale syntheses?

- Solvent Screening : Dichloromethane minimizes side reactions compared to polar solvents.

- Stoichiometric Ratios : A 1:1.2 molar ratio of amine to isothiocyanate maximizes conversion (validated via LC-MS monitoring).

- Temperature Control : Reactions conducted at 0°C reduce byproduct formation .

Q. How do researchers assess the compound’s stability under varying storage conditions?

- Accelerated Degradation Studies : Samples stored at 40°C/75% RH for 4 weeks show <5% degradation via HPLC.

- Recommended Storage : Anhydrous conditions at -20°C in amber vials prevent thiourea oxidation .

Methodological Considerations

Q. What protocols validate enantiomeric purity for asymmetric catalysis studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.